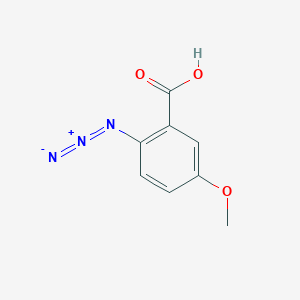
Benzoic acid, 2-azido-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-azido-5-methoxy- is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry. The compound features a benzoic acid core with an azido group at the 2-position and a methoxy group at the 5-position. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-azido-5-methoxy- typically involves the introduction of the azido group through diazotization followed by azidation. One common method is to start with 2-amino-5-methoxybenzoic acid, which undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then treated with sodium azide to form the azido compound .
Industrial Production Methods
Industrial production methods for benzoic acid, 2-azido-5-methoxy- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure safety and maximize yield. Continuous flow reactors are often employed to handle the hazardous nature of azides and to improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-azido-5-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Diazotization: Sodium nitrite and hydrochloric acid at 0-5°C.
Azidation: Sodium azide.
Reduction: Hydrogen gas and palladium catalyst.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-azido-5-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other markers.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-azido-5-methoxy- primarily involves its reactivity as an azide. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions in click chemistry. The compound’s reactivity can be harnessed to modify biomolecules or create complex molecular architectures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-azido-4-methoxy-
- Benzoic acid, 2-azido-3-methoxy-
- Benzoic acid, 2-azido-5-hydroxy-
Uniqueness
Benzoic acid, 2-azido-5-methoxy- is unique due to the specific positioning of the azido and methoxy groups, which influence its reactivity and the types of reactions it can undergo. The methoxy group at the 5-position can affect the electronic properties of the aromatic ring, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
623586-42-5 |
|---|---|
Molekularformel |
C8H7N3O3 |
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
2-azido-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-2-3-7(10-11-9)6(4-5)8(12)13/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
OIANFUXTOOMYIY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)

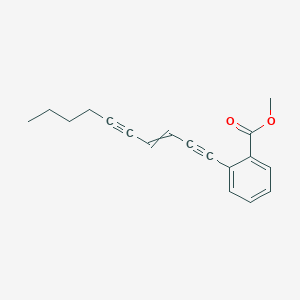
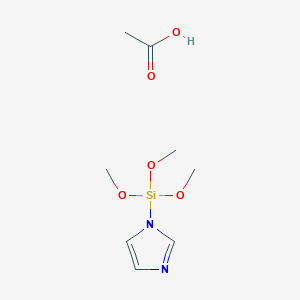
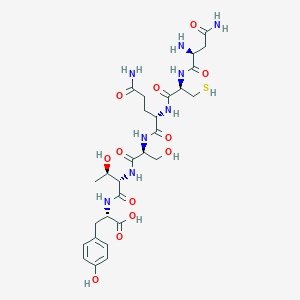
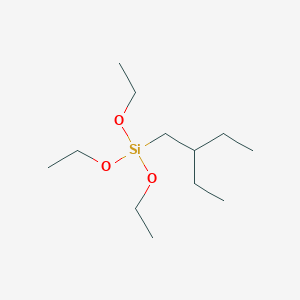
![4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene](/img/structure/B12584192.png)


![6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12584226.png)
![3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12584229.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)

